1-(2-Methyl-2H-indazol-7-yl)ethanol

Lipophilicity Drug Permeability Lead Optimization

1-(2-Methyl-2H-indazol-7-yl)ethanol (CAS 1337882-42-4) is a 2-methyl-2H-indazole derivative bearing a secondary alcohol at the 7-position. It belongs to the indazole family, a heterocyclic scaffold broadly utilized in medicinal chemistry for developing kinase inhibitors and other bioactive molecules.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8135333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-2H-indazol-7-yl)ethanol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CN(N=C21)C)O
InChIInChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-7,13H,1-2H3
InChIKeyPWKVHTKVECPYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-2H-indazol-7-yl)ethanol: A Defined Secondary Alcohol Building Block in the 2H-Indazole Series for Kinase-Focused Drug Discovery


1-(2-Methyl-2H-indazol-7-yl)ethanol (CAS 1337882-42-4) is a 2-methyl-2H-indazole derivative bearing a secondary alcohol at the 7-position. It belongs to the indazole family, a heterocyclic scaffold broadly utilized in medicinal chemistry for developing kinase inhibitors and other bioactive molecules [1]. The compound has the molecular formula C10H12N2O, a molecular weight of 176.22 g/mol, a calculated LogP of approximately 1.63, and a topological polar surface area (PSA) of 38.05 Ų . These physicochemical properties position it as a moderately lipophilic fragment or building block with a well-defined hydrogen-bonding profile, suitable for structure-activity relationship (SAR) exploration in lead optimization programs.

Why 1-(2-Methyl-2H-indazol-7-yl)ethanol Cannot Be Casually Substituted by Close Indazole Analogs


Substituting 1-(2-methyl-2H-indazol-7-yl)ethanol with its closest analogs—such as the N–H variant 1-(1H-indazol-7-yl)ethanol, the ketone 1-(2-methyl-2H-indazol-7-yl)ethan-1-one, or the primary alcohol (2-methyl-2H-indazol-7-yl)methanol—carries distinct physicochemical and functional penalties. The presence of the N2-methyl group in the target compound eliminates the indazole N–H hydrogen bond donor, which in the N–H analog contributes a significantly higher PSA (48.91 vs. 38.05 Ų) and alters both permeability and target binding . The secondary alcohol of the target compound provides a chiral center and a synthetic handle for oxidation or esterification that is absent in the primary alcohol analog; conversely, the ketone analog lacks the hydrogen bond donor capacity of the alcohol, limiting its utility in hydrogen-bonding networks . These differences, detailed quantitatively below, mean that even closely related indazole derivatives cannot be interchanged without risking SAR discontinuity and synthetic re-routing.

Head-to-Head Physicochemical and Structural Differentiation of 1-(2-Methyl-2H-indazol-7-yl)ethanol vs. Its Closest Indazole Analogs


LogP Comparison: Intermediate Lipophilicity for Balanced Permeability and Solubility

1-(2-Methyl-2H-indazol-7-yl)ethanol exhibits a calculated LogP of 1.63 , placing it between the less lipophilic primary alcohol analog (2-methyl-2H-indazol-7-yl)methanol (LogP 1.07 ) and the more lipophilic ketone analog 1-(2-methyl-2H-indazol-7-yl)ethan-1-one (LogP 1.78 ). This intermediate lipophilicity suggests a more favorable balance between membrane permeability and aqueous solubility compared to the methanol analog, which may be too hydrophilic, and the ketone, which may show higher nonspecific binding or poorer solubility. The N–H analog 1-(1H-indazol-7-yl)ethanol possesses a nearly identical LogP (1.62) but a markedly higher PSA, distinguishing the target compound's property profile.

Lipophilicity Drug Permeability Lead Optimization

Polar Surface Area (PSA) Differentiation: Reduced PSA vs. N–H Analog Enhances Predicted Membrane Permeability

The topological polar surface area (PSA) of 1-(2-methyl-2H-indazol-7-yl)ethanol is 38.05 Ų , which is 10.86 Ų lower than that of the N–H analog 1-(1H-indazol-7-yl)ethanol (48.91 Ų) and 3.16 Ų higher than that of the ketone analog 1-(2-methyl-2H-indazol-7-yl)ethan-1-one (34.89 Ų) . The PSA of the target compound is identical to that of the methanol analog (38.05 Ų) . The lower PSA relative to the N–H analog is attributable to the absence of the indazole N–H hydrogen bond donor; this is predicted to improve passive membrane permeability, an often-cited advantage of N-methylated heterocycles in drug design.

Membrane Permeability Polar Surface Area Medicinal Chemistry

Hydrogen Bond Donor Presence: Secondary Alcohol Enables Key Interactions Absent in the Ketone Analog

The target compound contains a secondary alcohol functional group that serves as both a hydrogen bond donor (1 HBD) and acceptor (2 HBA), whereas the ketone analog 1-(2-methyl-2H-indazol-7-yl)ethan-1-one possesses only hydrogen bond acceptor capacity (2 HBA, 0 HBD) . The methanol analog contains a primary alcohol (1 HBD, 2 HBA) but lacks the methyl substitution at the α-carbon, which can affect steric and conformational properties. This difference in hydrogen-bonding capacity directly impacts the ability of the compound to engage in key interactions with kinase hinge regions or other biological targets, where a donor–acceptor pair is frequently required for optimal binding affinity and selectivity.

Hydrogen Bonding Ligand–Target Interaction Molecular Recognition

Synthetic Versatility: The Secondary Alcohol as a Branch Point for Diverse Derivatization vs. Primary Alcohol and Ketone Analogs

The secondary alcohol group of 1-(2-methyl-2H-indazol-7-yl)ethanol allows for multiple downstream transformations: oxidation to the ketone, esterification (producing a disubstituted ester with defined stereochemistry if chiral resolution is applied), etherification (including Mitsunobu reactions), and sulfonation for cross-coupling . The primary alcohol analog (2-methyl-2H-indazol-7-yl)methanol can undergo similar transformations but yields products with different steric profiles (e.g., primary esters vs. secondary esters), while the ketone analog is limited to nucleophilic additions and reductions. This synthetic divergence means that the target compound offers a unique branch point for generating compound libraries with diverse substitution patterns around the indazole 7-position.

Synthetic Chemistry Building Block Functional Group Interconversion

Kinase Inhibitor Scaffold Context: Patent-Documented Utility in Protein Kinase Inhibition

Indazole compounds broadly represented by the 2-methyl-2H-indazole scaffold, including 1-(2-methyl-2H-indazol-7-yl)ethanol, are explicitly claimed as protein kinase inhibitors in U.S. Patent 6,531,491 [1]. This patent describes compounds that modulate tyrosine kinase signal transduction and inhibit unwanted cell proliferation, forming the basis for therapeutic applications in cancer, diabetic retinopathy, rheumatoid arthritis, and psoriasis. The ketone analog, 1-(2-methyl-2H-indazol-7-yl)ethan-1-one, has been separately reported to inhibit human HDAC1 with an IC50 of 2.07 µM [2] and acetyl-CoA carboxylase 1 with an IC50 of 7 nM [3], demonstrating that the 2-methylindazol-7-yl pharmacophore supports engagement with diverse biological targets. While direct IC50 data for 1-(2-methyl-2H-indazol-7-yl)ethanol against a specific kinase target are not publicly available in primary literature, its structural inclusion within the patent claims provides a documented rationale for selection as a kinase-focused building block, and the alcohol functional group is expected to confer distinct target engagement profiles compared to the ketone.

Protein Kinase Inhibitor Cancer Drug Discovery Indazole Scaffold

Optimized Application Scenarios for 1-(2-Methyl-2H-indazol-7-yl)ethanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity and Hinge-Binding Capability

With a LogP of 1.63 and a secondary alcohol capable of donating a hydrogen bond, 1-(2-methyl-2H-indazol-7-yl)ethanol is ideally suited as a fragment or early building block in kinase inhibitor lead optimization where balanced permeability and hinge-region hydrogen-bonding are required . The N-methylated indazole scaffold is explicitly covered under kinase inhibitor patent US-6531491-B1, providing a clear intellectual property context for pharmaceutical R&D procurement .

CNS-Penetrant Probe Development Leveraging Low PSA and Moderate LogP

The PSA of 38.05 Ų combined with a LogP of 1.63 places 1-(2-methyl-2H-indazol-7-yl)ethanol within the favorable physicochemical space for CNS drug candidates (PSA < 60–70 Ų, LogP 1–3) . This makes it a rational selection over the N–H analog (PSA 48.91 Ų) for neuroscience-focused discovery programs where blood–brain barrier penetration is a critical design criterion. Procurement teams targeting neurology or psychiatry indications should prioritize this building block over the more polar N–H variant.

Diversifiable Synthetic Intermediate for Parallel Library Synthesis

The secondary alcohol functional group of 1-(2-methyl-2H-indazol-7-yl)ethanol enables facile oxidation to the ketone, esterification to diverse esters, and etherification, providing a single starting material that can generate multiple distinct compound series . This synthetic versatility is valuable for industrial medicinal chemistry groups aiming to minimize procurement of redundant building blocks while maximizing SAR exploration at the indazole 7-position. The ability to interconvert between alcohol and ketone series reduces supply chain complexity.

Comparative SAR Studies with the N–H Indazole Series to Probe N-Methylation Effects

The measurable difference in PSA (38.05 vs. 48.91 Ų) and HBD count (1 vs. 2) between 1-(2-methyl-2H-indazol-7-yl)ethanol and its N–H analog 1-(1H-indazol-7-yl)ethanol enables controlled head-to-head SAR studies to deconvolute the effect of indazole N-methylation on permeability, solubility, and target binding. This is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic properties without altering the core pharmacophore, making both compounds valuable as a matched pair for procurement.

Quote Request

Request a Quote for 1-(2-Methyl-2H-indazol-7-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.